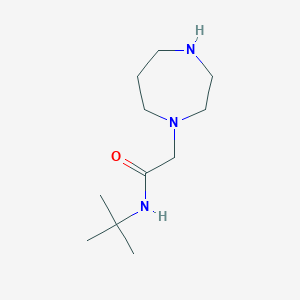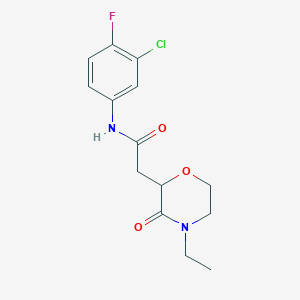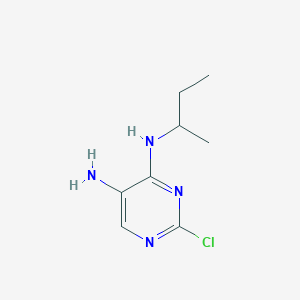
N-(tert-butyl)-2-(1,4-diazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide is a chemical compound with the molecular formula C11H23N3O It is known for its unique structure, which includes a tert-butyl group and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide typically involves the reaction of tert-butylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the tert-butylamine attacks the carbon atom of the 2-chloroacetamide, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the diazepane ring or the tert-butyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butyl-2-(1,4-diazepan-1-yl)ethanamide
- N-tert-butyl-2-(1,4-diazepan-1-yl)propanamide
- N-tert-butyl-2-(1,4-diazepan-1-yl)butanamide
Uniqueness
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide stands out due to its specific structural features, such as the tert-butyl group and the diazepane ring. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
87055-40-1 |
|---|---|
Molekularformel |
C11H23N3O |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)9-14-7-4-5-12-6-8-14/h12H,4-9H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
GTBSIJYCDGZHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CN1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)



![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)

![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
